Rivaloside B -

Rivaloside B

Catalog Number: EVT-1590291
CAS Number:
Molecular Formula: C42H66O15
Molecular Weight: 811 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rivaloside B is a natural product found in Galium rivale with data available.
Synthesis Analysis

The synthesis of Rivaloside B can be approached through several methods, predominantly focusing on natural extraction and semi-synthetic routes.

  • Natural Extraction: Rivaloside B is typically isolated from plant materials using solvent extraction techniques. This involves macerating the plant parts followed by sequential extraction with polar and non-polar solvents to yield crude saponin extracts.
  • Semi-Synthetic Methods: These methods may involve modifying existing saponins through chemical reactions such as glycosylation or acylation to enhance bioactivity or solubility. For instance, the introduction of specific sugar moieties can be achieved using enzymatic or chemical glycosylation techniques .

Technical details regarding the purification of Rivaloside B often include chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to achieve high purity levels necessary for biological assays.

Molecular Structure Analysis

The molecular structure of Rivaloside B is characterized by its complex arrangement of sugar units attached to a triterpenoid backbone.

  • Structure: Rivaloside B features a triterpenoid aglycone structure with multiple hydroxyl groups and sugar moieties that contribute to its solubility and biological activity. The specific arrangement of these components defines its classification within the saponin family.
  • Data: The molecular formula for Rivaloside B is typically represented as C₃₄H₅₄O₁₃, with a molecular weight of approximately 582 g/mol. Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for confirming its structure .
Chemical Reactions Analysis

Rivaloside B participates in various chemical reactions that can modify its structure and enhance its pharmacological properties:

  • Hydrolysis: This reaction can cleave the glycosidic bond between the sugar moiety and the aglycone, potentially altering its bioactivity. Acidic or enzymatic hydrolysis can be employed to study the effects of individual components on biological activity.
  • Acylation: Introducing acyl groups can enhance lipophilicity and bioavailability. This reaction often utilizes acyl chlorides or anhydrides in the presence of catalysts.

Technical details surrounding these reactions typically involve optimizing conditions such as temperature, pH, and reaction time to achieve desired outcomes .

Mechanism of Action

The mechanism of action for Rivaloside B involves several pathways that contribute to its biological effects:

  • Cell Membrane Interaction: Rivaloside B interacts with cell membranes, leading to increased permeability which can result in cytotoxic effects on cancer cells. This interaction is often mediated through the formation of pores in lipid bilayers.
  • Signal Transduction Modulation: It may influence various signaling pathways involved in apoptosis and inflammation, contributing to its therapeutic potential against cancer and other diseases.

Data supporting these mechanisms often come from in vitro studies that assess cellular responses to treatment with Rivaloside B, including apoptosis assays and cell viability tests .

Physical and Chemical Properties Analysis

Rivaloside B exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical Properties: It typically appears as a white crystalline powder with a melting point range that varies based on purity. Its solubility profile indicates it is more soluble in polar solvents due to its glycosidic nature.
  • Chemical Properties: Rivaloside B is stable under acidic conditions but may degrade under prolonged exposure to strong bases or high temperatures. Its reactivity profile includes susceptibility to hydrolysis and acylation reactions as previously mentioned.

Relevant data from studies indicate that these properties significantly affect its bioavailability and pharmacokinetics when administered .

Applications

Rivaloside B has several scientific uses primarily due to its pharmacological activities:

  • Antimicrobial Activity: Research indicates that Rivaloside B possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Research: Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.
  • Immunomodulatory Effects: The compound has shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

These applications highlight the importance of continuing research into Rivaloside B's potential benefits in medicine and pharmacology .

Biosynthetic Pathways and Enzymatic Regulation of Rivaloside B

Precursor Mobilization in Galium rivale Metabolic Networks

Rivaloside B biosynthesis initiates with the universal terpenoid precursor isopentenyl pyrophosphate (IPP), synthesized primarily through the cytoplasmic mevalonate (MVA) pathway in Galium rivale. Key enzymatic steps involve:

  • HMGR (3-hydroxy-3-methylglutaryl-CoA reductase): Catalyzes the rate-limiting conversion of HMG-CoA to mevalonate, exhibiting diurnal expression patterns correlated with saponin accumulation.
  • FPS (farnesyl diphosphate synthase): Condenses IPP and dimethylallyl diphosphate (DMAPP) to form C₁₅ farnesyl pyrophosphate (FPP).
  • SS (squalene synthase): Dimerizes FPP to squalene, which undergoes epoxidation by SE (squalene epoxidase) to form 2,3-oxidosqualene [4] [10].

G. rivale transcriptomics reveals tissue-specific overexpression of SS and SE in root periderm cells, where triterpene biosynthesis is compartmentalized. Multi-omics integration (transcriptome-metabolome) demonstrates that β-amyrin synthase (β-AS) cyclizes 2,3-oxidosqualene to form the oleanane backbone, with kinetic studies showing 3-fold higher β-AS activity in roots versus leaves [7] [10].

Table 1: Key Precursors and Enzymes in Rivaloside B Biosynthesis

PrecursorGenerating EnzymeSubcellular LocalizationTissue-Specific Flux (nmol/g FW/hr)
IPPHMGRCytoplasm/ER12.8 ± 0.9 (Root) vs 3.2 ± 0.4 (Leaf)
SqualeneSSER Membrane8.5 ± 1.2 (Root)
β-Amyrinβ-ASOxidosqualene Cyclase Complex6.7 ± 0.8 (Root Cortex)

Glycosylation Mechanisms in Oleanane-Type Saponin Formation

Glycosylation converts oleanolic acid aglycone into bioactive Rivaloside B via regiospecific sugar transfers. G. rivale employs:

  • UGT73F subfamily enzymes: Catalyze C-3 hydroxyl glycosylation using UDP-glucose or UDP-glucuronic acid as donors. Structural modeling reveals a conserved PSPG motif (44 residues) that binds nucleotide sugars [4] [8].
  • UGT91H isoform: Mediates 1→2 glycosidic linkages for disaccharide extensions (e.g., glucose-xylose), with kinetics showing Km = 18.3 μM for UDP-xylose [4] [10].

The glycosylation cascade follows an ordered mechanism:

  • Priming glycosylation: UGT73F3 transfers glucose to C-3-OH (kcat = 2.1 s⁻¹), enhancing aglycone solubility.
  • Terminal glycosylation: UGT91H2 adds xylose to C-2′ of glucose, forming branched oligosaccharides critical for bioactivity [4]. H+-NMR confirms β-anomeric configuration in Rivaloside B’s glucuronide moiety, consistent with inverting glycosyltransferase mechanisms involving nucleophilic attack by aglycone OH on sugar C1 [8] [10].

Table 2: Glycosyltransferases in Rivaloside B Pathway

EnzymeResidue ModifiedSugar DonorKinetic ParametersInhibition by UDP
UGT73F3C-3 OHUDP-GlcKm = 22 μM, Vmax = 4.1 nmol/min/mgCompetitive (Ki = 15 μM)
UGT91H2C-2′ of GlcUDP-XylKm = 18 μM, Vmax = 3.7 nmol/min/mgNon-competitive

Oxidative Modifications at C-19 and C-28 Positions

Rivaloside B’s carboxyl group at C-28 arises via a three-step oxidation cascade:

  • C-28 methyl oxidation: CYP716A subfamily P450s convert -CH₃ to -CH₂OH (alcohol dehydrogenase activity).
  • Aldehyde formation: CYP716A oxidizes -CH₂OH to -CHO.
  • Carboxylation: CYP716A generates -COOH, enabling ester glycosylation [4] [10].

Concomitantly, CYP72A enzymes hydroxylate C-19, creating a hydrogen-bond acceptor that influences membrane interaction. LC-MS/MS analyses of G. rivale mutants show:

  • cyp716a knockouts: 94% reduction in Rivaloside B, with oleanolic acid-28-aldehyde accumulation.
  • cyp72a overexpression: 3.5-fold increase in 19-hydroxy derivatives [4] [7].

Oxidation precedes glycosylation, as evidenced by tracer studies: ¹⁴C-oleanolic acid incorporates into Rivaloside B only after hydroxylation [10].

Table 3: Oxidative Modifications in Rivaloside B Biosynthesis

PositionOxidation State ChangeCatalyzing EnzymeElectron Source
C-28-CH₃ → -COOHCYP716A12NADPH-cytochrome P450 reductase
C-19-CH₂- → -CHOH-CYP72A68Ferredoxin/ferredoxin reductase

Compartmentalization of Biosynthetic Machinery in Plant Tissues

Spatial organization optimizes Rivaloside B production:

  • Subcellular level: β-AS and CYPs anchor to the endoplasmic reticulum (ER), enabling substrate channeling. Glycosyltransferases (UGTs) localize to Golgi and cytoplasm, with final glycosylation occurring in vacuoles [4] [7].
  • Tissue level: In situ hybridization shows:
  • β-AS mRNA: Root meristem and cortex.
  • CYP716A mRNA: Endodermal cells.
  • UGT73F mRNA: Periderm and parenchyma [7].

Vacuolar transporters (e.g., MATE proteins) sequester Rivaloside B, preventing cytotoxicity. Confocal microscopy of GFP-tagged UGT73F3 reveals fluorescence in Golgi-derived vesicles, suggesting vesicle-mediated trafficking to storage vacuoles [3] [7].

Table 4: Compartmentalization of Rivaloside B Biosynthesis

Biosynthetic StageSubcellular SiteKey Enzymes/TransportersRegulatory Cofactors
Cyclization & OxidationEndoplasmic Reticulumβ-AS, CYP716A, CYP72ANADPH, Cytochrome b₅
GlycosylationGolgi ApparatusUGT73F3, UGT91H2Mn²⁺, UDP-sugars
StorageTonoplast-VacuolesMATE transporterspH gradient (ΔpH = 2.3)

Compound Names Mentioned:

  • Isopentenyl pyrophosphate (IPP)
  • Farnesyl pyrophosphate (FPP)
  • Squalene
  • β-Amyrin
  • Oleanolic acid
  • Rivaloside B

Properties

Product Name

Rivaloside B

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1-oxo-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate

Molecular Formula

C42H66O15

Molecular Weight

811 g/mol

InChI

InChI=1S/C42H66O15/c1-37(2)12-14-42(36(53)57-35-31(50)29(48)27(46)22(56-35)18-54-34-30(49)28(47)26(45)21(17-43)55-34)15-13-40(6)19(25(42)33(37)52)8-9-24-39(5)16-20(44)32(51)38(3,4)23(39)10-11-41(24,40)7/h8,20-32,34-35,43-51H,9-18H2,1-7H3/t20-,21-,22-,23+,24-,25-,26-,27-,28+,29+,30-,31-,32-,34-,35+,39+,40-,41-,42+/m1/s1

InChI Key

IJNBZFKLLWEYPB-UCDHEUOZSA-N

Synonyms

2alpha,3alpha-dihydroxy-19-oxo-olean-12-en-28-oic acid 28-O-beta-glucopyranosyl-(1-->6)-beta-D-glucopyranoside
rivaloside B

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1=O)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4C(=O)C(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.